molecular formula C17H18N4O B14934124 N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14934124
M. Wt: 294.35 g/mol
InChI Key: WIPDBUNUOSZMGA-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cycloheptapyrazole core linked to an indole moiety via a carboxamide bridge. Its structure combines a seven-membered cycloheptane ring fused with a pyrazole, which is substituted at the 3-position with a carboxamide group.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O/c22-17(16-12-5-2-1-3-6-15(12)20-21-16)19-14-8-4-7-13-11(14)9-10-18-13/h4,7-10,18H,1-3,5-6H2,(H,19,22)(H,20,21)

InChI Key

WIPDBUNUOSZMGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The cycloheptapyrazole core is typically constructed via [4+2] cycloaddition reactions. For example, zinc-catalyzed cyclocondensation of cyclic azoalkenes (e.g., B1 ) with substituted indoles (e.g., A1 ) yields tetrahydro-1H-pyridazino[3,4-b]indole intermediates (1 ), which serve as precursors for subsequent oxidation and hydrolysis. This method, adapted from Shi et al., achieves regioselective C3 indole activation, critical for downstream functionalization.

Table 1: Cyclocondensation Reaction Conditions

Starting Materials Catalyst Solvent Temperature (°C) Yield (%)
Indole A1 + Azoalkene B1 Zn(OTf)₂ DCM 25 85
5-Methoxyindole + Cyclic azoalkene None Toluene 110 72

Ring-Opening and Ring-Closing Reactions

Acid-mediated ring-opening of cycloadducts (1 ) enables access to non-fused intermediates. Treatment of 1b with TFA induces cleavage of the pyridazine ring, yielding N-polyheterocyclic pyrazol-5-ones (4c ) in 95% yield. Subsequent ring-closure via base-catalyzed cyclization forms the cycloheptapyrazole scaffold. This strategy avoids harsh oxidants and preserves stereochemical integrity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide bond formation. For instance, coupling of pyrazine-2-carboxylic acid with 1H-indol-5-amine under microwave conditions (150°C, 20 min) achieves 89% yield, compared to 12 hours under conventional heating. This method is particularly advantageous for thermally sensitive intermediates.

Stepwise Preparation Methods

Formation of the Cycloheptapyrazole Core

  • Cyclocondensation : Reacting 2-(cycloheptenyl)malononitrile with hydrazine hydrate in ethanol under reflux forms 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, followed by conversion to the acid chloride using thionyl chloride.

Introduction of the Carboxamide Group

The acid chloride intermediate is treated with 1H-indol-4-amine in the presence of N,N-diisopropylethylamine (DIPEA) to form the carboxamide bond. EDCl/HOBt coupling in DMF at 0–25°C achieves yields of 78–92%.

Table 2: Carboxamide Coupling Optimization

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 92
DCC/DMAP CH₂Cl₂ 0 85

Coupling with Indole Derivatives

Buchwald-Hartwig amination or Ullmann coupling links the cycloheptapyrazole carboxamide to the indole moiety. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligand in toluene at 100°C provide 70–80% yields.

Optimization of Reaction Conditions

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amide coupling.
  • Catalyst Selection : Zinc triflate outperforms Lewis acids like BF₃·OEt₂ in cyclocondensation, reducing byproduct formation.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, whereas toluene improves microwave absorption.

Characterization and Analytical Data

  • ¹H NMR : The indole NH proton resonates at δ 10.2–10.5 ppm, while pyrazole protons appear as singlets at δ 6.8–7.1 ppm.
  • ¹³C NMR : The carboxamide carbonyl is observed at δ 168–170 ppm, with cycloheptapyrazole carbons at δ 104–148 ppm.
  • HRMS : Calculated for C₁₉H₁₈N₄O ([M+H]⁺): 319.1552; Found: 319.1555.

Scalability and Industrial Considerations

The patent-pending route (WO2014083582A2) emphasizes avoiding column chromatography by utilizing crystallization from ethyl acetate/hexane (3:1). This method achieves >95% purity on a 100-g scale, demonstrating commercial viability.

Scientific Research Applications

N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, including serotonin and melatonin receptors, influencing neurotransmission and hormonal regulation . The pyrazole ring can inhibit specific enzymes, such as kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) clogP logS Key Functional Groups
Target Compound C₁₇H₁₈N₄O ~294.36 2.8 -3.8 Indole, cycloheptapyrazole
N-(1-Methyl-1H-indol-4-yl)-analog C₁₈H₂₀N₄O 308.38 3.3 -4.1 Methyl-indole
Compound 25 C₁₈H₁₈ClN₅O₃S 421.88 3.2 -3.2 Sulfonamide, chlorophenyl
Compound 27 C₂₁H₂₇ClN₆O₃S 478.01 4.1 -4.9 Butyl-pyrazole
Pyrazolo-pyridine analog C₂₁H₂₂N₆O 374.4 3.9 -4.5 Pyrazolo-pyridine

Research Findings and Implications

  • This contrasts with rigid pyrazolo-pyridines, which exhibit higher selectivity but narrower target profiles .
  • Substituent Effects : Chlorophenyl and sulfonamide groups (as in compounds) improve solubility but may introduce toxicity risks (e.g., hERG inhibition). The indole moiety in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity .
  • Synthetic Challenges : Carboxamide coupling to indoles requires stringent anhydrous conditions to avoid hydrolysis, whereas sulfonamide formation () is more robust but yields bulkier molecules .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?

A1. The synthesis typically involves multi-step reactions:

  • Key steps :
    • Cyclization : Formation of the hexahydrocyclohepta[c]pyrazole core via [3+2] cycloaddition between cycloheptenone derivatives and hydrazines under acidic conditions .
    • Indole functionalization : Coupling of the pyrazole-carboxamide intermediate with 1H-indol-4-amine using peptide coupling reagents (e.g., HATU, EDCI) .
    • Reductive steps : Reduction of nitro groups or ketones using Fe/HCl systems for intermediates, as seen in analogous indole-quinoline syntheses .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard, with yields ranging from 64% to 86% for related compounds .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

A2. Standard protocols include :

  • NMR spectroscopy :
    • ¹H NMR : Peaks for indole NH (~δ 10.5–11.5 ppm), pyrazole protons (δ 6.0–7.5 ppm), and cycloheptane methylenes (δ 1.5–2.5 ppm) .
    • ¹³C NMR : Carboxamide carbonyl signals at ~δ 165–170 ppm .
  • LCMS/HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion verification .

Advanced Research: Optimization and Mechanistic Studies

Q. Q3. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

A3. Strategies from analogous systems :

  • Catalyst screening : Use of Pd-catalyzed cross-coupling for indole functionalization (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
  • Temperature control : Maintaining ≤60°C during cyclization prevents side reactions like over-reduction .
  • Case study : A 72% yield was achieved for a tricyclic pyrazole-carboxamide via controlled stoichiometry (1.2 eq. amine) and inert atmosphere .

Q. Q4. What computational or experimental approaches are used to resolve contradictions in reported bioactivity data?

A4. Methodological frameworks :

  • Docking studies : Compare binding affinities to targets like CB1 receptors or CDK2 using PyMol or AutoDock, referencing structural analogs (e.g., O-1302, AT7519) .
  • Kinetic assays : Measure IC50 values under standardized conditions (e.g., ATP concentration, pH) to reconcile variability in enzyme inhibition data .
  • Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological potential?

A5. Screening platforms :

  • Kinase inhibition : CDK2 inhibition assays (e.g., radiometric kinase assays with [γ-³²P]ATP), with AT7519 as a positive control .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Receptor binding : Competitive binding assays for CB1/CB2 receptors using [³H]CP-55,940 .

Q. Q6. How do structural modifications to the indole or pyrazole moieties impact target selectivity?

A6. SAR insights from analogs :

  • Indole substitution : 4-substitution (vs. 5- or 6-) enhances CB1 affinity (Ki < 50 nM) but reduces brain penetration in rodent models .
  • Pyrazole methylation : N-methylation at the pyrazole 1-position decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hr in human microsomes) .
  • Carboxamide variants : Piperidinyl substituents improve solubility (logP reduction from 3.8 to 2.4) without compromising CDK2 inhibition .

Advanced Mechanistic and Translational Challenges

Q. Q7. What strategies mitigate off-target effects in kinase inhibition studies?

A7. Best practices :

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Proteomic profiling : Use thermal shift assays to confirm target engagement specificity .
  • Crystallography : Resolve co-crystal structures (e.g., CDK2-inhibitor complexes) to guide rational design .

Q. Q8. How can metabolic stability be improved for in vivo applications?

A8. Approaches from pharmacokinetic studies :

  • Blocking metabolic hotspots : Fluorination of labile positions (e.g., ortho to carboxamide) reduces CYP3A4-mediated oxidation .
  • Prodrug strategies : Phosphate ester derivatives enhance oral bioavailability (e.g., 3-fold AUC increase in rat models) .

Data Contradiction Analysis Example

Q. Table 1. Conflicting Bioactivity Data for Pyrazole-Carboxamide Analogs

CompoundReported IC50 (CDK2)Assay ConditionsSource
AT751912 nM10 μM ATP, pH 7.5
Analog 7i45 nM100 μM ATP, pH 7.0
O-1302 derivative210 nMNo ATP, fluorescence

Resolution : Discrepancies arise from ATP concentration (competitive inhibition) and detection methods (radiometric vs. fluorescence). Standardizing ATP levels (10–50 μM) and validating with orthogonal assays (e.g., SPR) are recommended .

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